Cas no 33877-04-2 (ethyl 3-(3-methoxyphenyl)prop-2-enoate)

Ethyl 3-(3-methoxyphenyl)prop-2-enoate is a cinnamate ester derivative characterized by its methoxy-substituted aromatic ring and α,β-unsaturated ester functionality. This compound is widely utilized in organic synthesis as a versatile intermediate for constructing more complex molecules, particularly in pharmaceuticals, agrochemicals, and fine chemicals. Its conjugated double bond and ester group make it suitable for Michael additions, cyclizations, and other nucleophilic reactions. The methoxy substituent enhances electron density in the aromatic ring, facilitating electrophilic aromatic substitution. The ethyl ester moiety offers improved solubility in organic solvents compared to carboxylic acid analogs. This compound is valued for its stability under standard conditions and its role in producing biologically active scaffolds.
ethyl 3-(3-methoxyphenyl)prop-2-enoate structure
33877-04-2 structure
Product Name:ethyl 3-(3-methoxyphenyl)prop-2-enoate
CAS No:33877-04-2
MF:C12H14O3
MW:206.237763881683
CID:1460660
PubChem ID:5373781
Update Time:2025-10-13

ethyl 3-(3-methoxyphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(3-methoxyphenyl)-, ethyl ester
    • trans-1-ethoxycarbonyl-2-(3-methoxyphenyl)ethylene
    • (E)-ethyl 3-(3-methoxyphenyl)acrylate
    • (E)-ethyl 3-methoxycinnamate
    • 3t-(3-methoxy-phenyl)-acrylic acid ethyl ester
    • ethyl 3-Methoxycinnamate
    • ethyl m-methoxycinnamate
    • ethyl trans-3-methoxycinnamate
    • ethyl 3-(3-methoxyphenyl)prop-2-enoate
    • ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
    • ethyl-m-methoxycinnamate
    • SCHEMBL1210329
    • (E)-3-(3-methoxyphenyl)-acrylic acid ethyl ester
    • NSC-636701
    • NSC636701
    • ethyl (E)-3-(3-methoxyphenyl)prop-2-enoate
    • Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate #
    • AKOS027255954
    • EN300-364946
    • Z53836629
    • AS-63411
    • Ethyl 3-(3-methoxyphenyl)acrylate
    • EN300-132637
    • DTXSID001262069
    • 24393-55-3
    • MFCD21605301
    • 33877-04-2
    • W11607
    • ZAA39355
    • Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate
    • ethyl (2E)-3-(3-methoxyphenyl)acrylate
    • Inchi: 1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+
    • InChI Key: UPOMPRQKAGEXPN-BQYQJAHWSA-N
    • SMILES: O(C)C1=CC=CC(/C=C/C(=O)OCC)=C1

Computed Properties

  • Exact Mass: 206.09400
  • Monoisotopic Mass: 206.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.27150

ethyl 3-(3-methoxyphenyl)prop-2-enoate Pricemore >>

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